

Comprehensive Structural Confirmation Guide: 5-Fluoro-8-nitroquinoline

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Compound of Interest

Compound Name: 5-Fluoro-8-nitroquinoline

CAS No.: 152167-85-6

Cat. No.: B132337

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Executive Summary

Objective: To provide a definitive, self-validating analytical workflow for confirming the chemical structure of **5-Fluoro-8-nitroquinoline** (CAS: N/A for specific isomer, generic quinoline derivatives often confused).

The Challenge: The primary analytical risk in synthesizing or sourcing this compound is distinguishing it from its regioisomers, specifically:

- 8-Fluoro-5-nitroquinoline (The "Inverse" Isomer): Arises from incorrect starting material sourcing (8-fluoroquinoline vs. 5-fluoroquinoline).[1][2]
- 5-Fluoro-6-nitroquinoline (The "Ortho" Isomer): A common byproduct during the nitration of 5-fluoroquinoline due to the ortho/para directing nature of the fluorine substituent.

The Solution: This guide establishes a hierarchical confirmation protocol. While standard ¹H NMR is useful, ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) and J-coupling analysis are identified as the critical "Gold Standard" techniques for unambiguous assignment.[2]

Structural Elucidation Logic

The confirmation process relies on exploiting the unique spatial and electronic environment of the Fluorine atom at position 5 and the Nitro group at position 8.

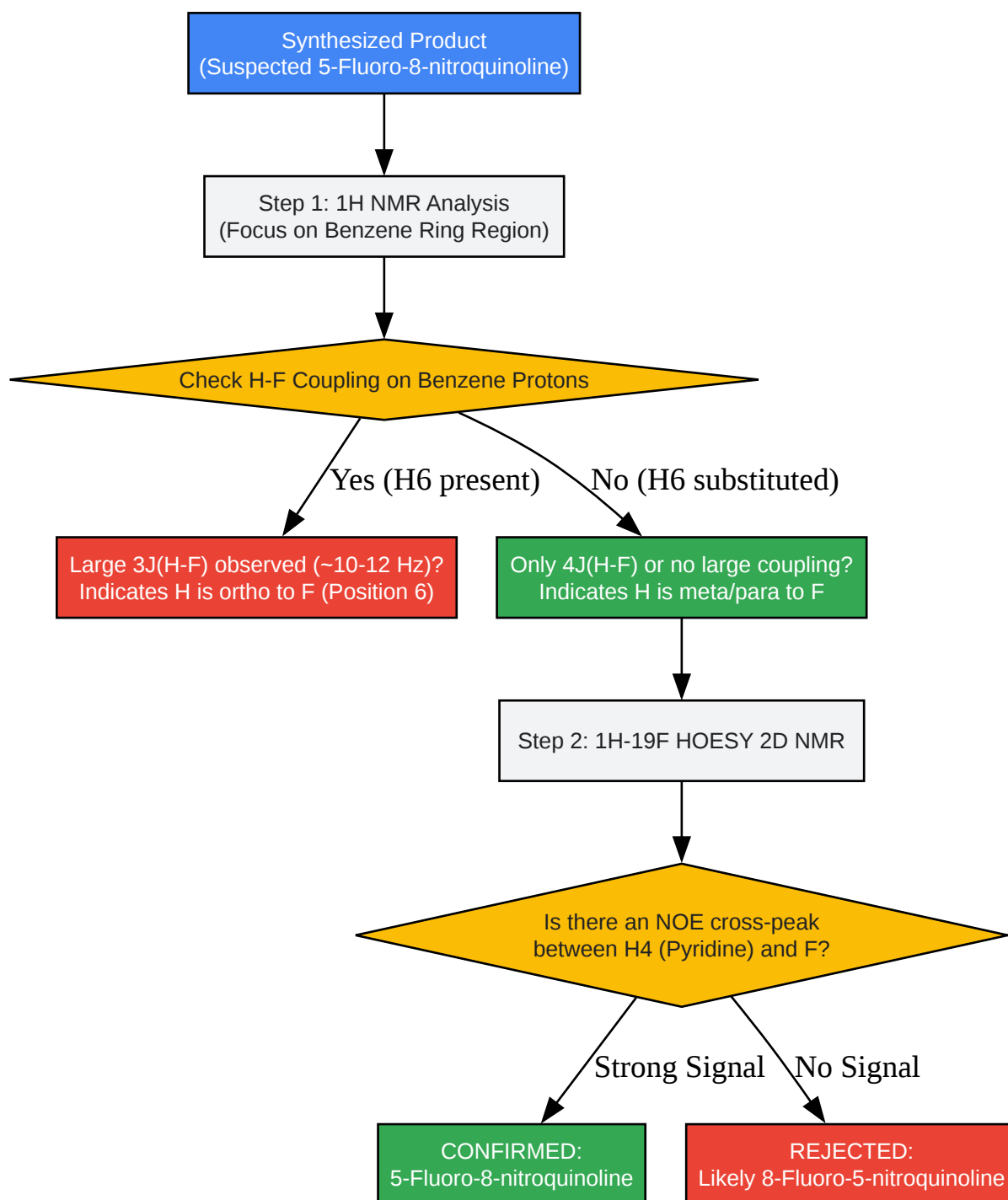
The "Peri-Proximity" Principle

In the quinoline scaffold, the C4 proton (pyridine ring) and the C5 substituent (benzene ring) are in a peri relationship—spatially close but chemically distinct.

- If F is at Position 5: There is a strong through-space interaction between H4 and F5.[1][2]
- If F is at Position 8: F8 is spatially distant from H4; no interaction is observed.[2]

Decision Tree Visualization

The following diagram outlines the logical flow for confirming the structure and rejecting isomers.



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Figure 1: Structural determination logic flow for distinguishing **5-Fluoro-8-nitroquinoline** from common isomers.

Comparative Analysis of Analytical Methods

Method	Role	Specificity	Key Observation for 5-F-8-NO2
1H NMR (1D)	Screening	Medium	H6/H7 Coupling: Look for an AB system (two doublets) with Hz. H6 should show additional coupling to F5.[2]
19F NMR	Verification	High	Chemical Shift: typically -110 to -130 ppm.[1][2] Multiplicity: Doublet (coupling to H6) confirms F is adjacent to a proton.[2]
1H-19F HOESY	Gold Standard	Definitive	Cross-peak: Distinct spot connecting 8.5-9.0 (H4) and signal.[1][2]
HRMS (ESI)	Purity/Mass	Low (Isomer blind)	[M+H]+ matches formula .[1][2] Cannot distinguish isomers.
X-Ray Diffraction	Ultimate	Absolute	Direct visualization of atom placement.[1][2] Requires single crystal growth.[2]

Detailed Experimental Protocols

Sample Preparation (NMR)

- Solvent: DMSO-

is preferred over CDCl₃

for nitroquinolines due to solubility and the ability to separate aromatic peaks that might overlap in chloroform.
- Concentration: Prepare a solution of ~10-15 mg of compound in 0.6 mL solvent.
- Tube: Use high-quality 5mm NMR tubes (e.g., Wilmad 528-PP) to minimize shimming errors, which is critical for resolving fine F-H coupling.[1][2]

Protocol 1: ¹H NMR Analysis (The Screening Step)

Instrument Parameters:

- Frequency: 400 MHz or higher.[2]
- Spectral Width: -2 to 14 ppm.[1][2]
- Scans: 16-64.[1][2]

Data Interpretation:

- Identify Pyridine Ring Protons:
 - H2: Most deshielded (closest to N), typically doublet of doublets (dd) around 9.0-9.2 ppm. [2]
 - H4: Deshielded, dd, typically 8.5-8.8 ppm.[1][2] Crucial marker for HOESY.
 - H3: dd, typically 7.5-7.8 ppm.[1][2]
- Identify Benzene Ring Protons (H6 and H7):
 - In **5-Fluoro-8-nitroquinoline**, positions 5 and 8 are substituted.[1][2]
 - You expect two aromatic protons in the benzene region.

- H6: Located ortho to the Fluorine at C5. Expect a doublet of doublets (or pseudo-triplet).
 - Hz (Ortho coupling).[1][2]
 - Hz (Ortho H-F coupling).[1][2] This large coupling is diagnostic.
- H7: Located ortho to the Nitro at C8.
 - Hz.[1][2]
 - Hz (Meta H-F coupling).[1][2]

Comparison with Isomers:

- 5-Fluoro-6-nitroquinoline: H7 and H8 are present.[2][3][4][5][6] H8 is para to F5 (no/tiny coupling).[2] H7 is meta to F5 (small coupling).[2] You will NOT see the large ~11 Hz H-F coupling on either proton.[2]

Protocol 2: 1H-19F HOESY (The Definitive Step)

If 1H NMR is ambiguous due to peak overlap, this 2D experiment is non-negotiable.[2]

Instrument Parameters:

- Pulse Sequence: hoesyph (or vendor equivalent).
- Mixing Time: 300-500 ms (optimized for through-space interactions).[1][2]
- F1 (19F) / F2 (1H): Set spectral windows to capture the specific F and H regions observed in 1D.

Workflow:

- Acquire 1D 1H and 1D 19F spectra first to determine center frequencies.
- Run HOESY.[2]
- Analysis: Look for the intersection of the H4 proton (pyridine ring) and the F5 fluorine.

- Signal Present: The F and H4 are within ~5 Å. Structure Confirmed: **5-Fluoro-8-nitroquinoline**.[\[1\]](#)[\[2\]](#)
- Signal Absent: The F is likely at position 8 (far from H4).[\[2\]](#) Suspect: 8-Fluoro-5-nitroquinoline.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Synthetic Context & Impurity Profile

Understanding the synthesis route helps anticipate which impurities to look for.[\[2\]](#)

Common Route: Nitration of 5-Fluoroquinoline.[\[2\]](#)

- Reagents: HNO

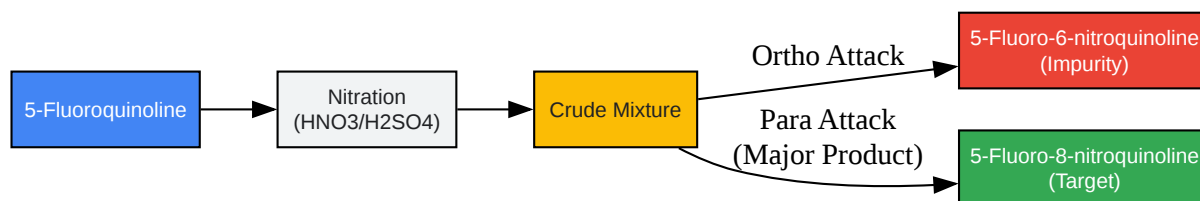
/ H

SO

.[\[2\]](#)[\[4\]](#)[\[7\]](#)

- Mechanism: Electrophilic Aromatic Substitution.[\[2\]](#)
- Directing Effects:
 - The Pyridine ring is deactivated (protonated in acid). Substitution occurs on the benzene ring.[\[2\]](#)
 - Fluoro group (at C5):Ortho/Para directing.[\[2\]](#)
 - Ortho to F
Position 6.[\[2\]](#)
 - Para to F
Position 8.[\[2\]](#)[\[8\]](#)
- Result: A mixture of 5-Fluoro-6-nitroquinoline and **5-Fluoro-8-nitroquinoline**.[\[1\]](#)[\[2\]](#)

Purification Note: These isomers often have different polarities. 8-nitroquinolines are typically less polar than 6-nitro isomers due to intramolecular H-bonding or dipole cancellation, making them separable by silica column chromatography (eluting first in non-polar solvents).[1][2]



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Figure 2: Synthetic pathway showing the origin of the primary regioisomer impurity.

Reference Data Summary

Parameter	Value / Range	Notes
Formula	C	
	H	
	FN	
	O	
Molecular Weight	192.15 g/mol	
Appearance	Yellow/Tan Solid	Nitroquinolines are typically colored.[1][2][4]
19F Shift	to	Referenced to CFC1
	ppm	(0 ppm).[1][2]
Key Coupling	Hz	Diagnostic for F at pos 5 and H at pos 6.[1][2]

References

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 - URL:[[Link](#)][2]
 - Relevance: Establishes the C5/C8 selectivity rules for quinoline nitr
- HOESY Methodology
 - Title: "1H-19F HOESY: A Powerful Tool for Structural Elucidation of Fluorinated Compounds"[1]
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- 19F NMR Chemical Shifts
 - Title: "19F NMR Chemical Shifts of Arom
 - Source: The Journal of Organic Chemistry
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- Isomer Separation (Patent)
 - Title: "Separation of 5-nitroquinoline and 8-nitroquinoline"[1]
 - Source: Google Patents (EP0858998A1)[2]
 - URL
 - Relevance: Describes solubility differences between nitro-isomers useful for purific

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